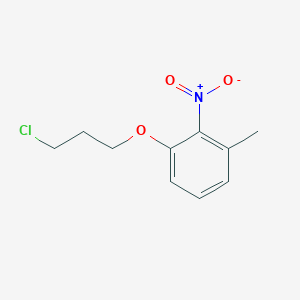
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a 3-chloropropoxy group, a methyl group, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by etherification. One common method involves the nitration of 3-methylphenol to form 3-methyl-2-nitrophenol. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.
Substitution: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.
Reduction: 1-(3-Chloropropoxy)-3-methyl-2-aminobenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparación Con Compuestos Similares
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropoxy)-4-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which may result in different chemical and biological properties.
1-(3-Chloropropoxy)-3-methoxybenzene: The presence of a methoxy group instead of a nitro group can significantly alter the compound’s reactivity and applications.
1-(3-Chloropropoxy)-2-nitrobenzene: The position of the nitro group can influence the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
1-(3-chloropropoxy)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
Clave InChI |
XICVKOZRSNYGJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















